

comparative performance of 2-Cyclohexylethylamine hydrochloride in different solvent systems

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Compound of Interest

Compound Name:	2-Cyclohexylethylamine hydrochloride
CAS No.:	5471-55-6
Cat. No.:	B1584402

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Comparative Performance Guide: 2-Cyclohexylethylamine Hydrochloride in Solvent Systems[1]

Executive Summary

This technical guide evaluates the physicochemical behavior of **2-Cyclohexylethylamine hydrochloride** (CAS: 4543-96-8 for the salt, 4442-85-7 for free base reference) across distinct solvent classes. Unlike its free base counterpart, which exhibits broad lipophilicity, the hydrochloride salt presents a distinct amphiphilic profile—possessing a hydrophobic cyclohexyl tail and a hydrophilic ionic head.[1]

Key Findings:

- Solubility: Exhibits an inverse polarity dependency compared to the free base. High solubility in polar protic solvents (Water, MeOH); negligible solubility in non-polar hydrocarbons (Hexane).[1]
- Reaction Efficiency: Biphasic systems (DCM/Water) offer superior impurity rejection for amide couplings compared to homogeneous systems (DMF), provided a phase-transfer catalyst or sufficient agitation is employed.[1]
- Purification: The "Anti-Solvent Crash" method using Ethanol/Diethyl Ether achieves the highest purity (>98%) with optimal crystal recovery.

Physicochemical Profile & Solvent Interaction Mechanism

To predict performance, one must understand the competition between the lipophilic cyclohexyl ring and the ionic ammonium chloride moiety.

Feature	Characteristic	Impact on Solvent Selection
Structure	Cyclohexyl-CH ₂ -CH ₂ -NH ₃ ⁺ Cl ⁻	Amphiphilic nature requires careful polarity matching.[1]
pKa (Conj. Acid)	~10.6 (Estimated)	Requires strong bases (pH > 12) to fully deprotonate in aqueous biphasic systems.[1]
H-Bonding	Strong Donor (NH ₃ ⁺)	Stabilized by protic solvents; destabilized in aprotic non-polar media.[1]

Comparative Solubility Data

Data synthesized from thermodynamic solubility principles of lipophilic amine salts.

Solvent System	Solubility Rating	Primary Interaction	Application Recommendation
Water	Excellent (>100 mg/mL)	Ion-Dipole hydration	Stock solutions, aqueous workups.[1]
Methanol/Ethanol	Good (50–100 mg/mL)	H-Bonding + Lipophilic solvation	Recrystallization, homogeneous reactions.[1]
DMSO/DMF	High (>100 mg/mL)	Dipole-Dipole	High-temperature reactions, library synthesis.[1]
DCM/Chloroform	Low (<10 mg/mL)*	Weak Dipole	Poor for salt; Excellent for Free Base.[1]
Diethyl Ether/Hexane	Insoluble	None (Lattice energy dominates)	Anti-solvent precipitation.[1]

Performance Analysis: Reaction & Recovery

Scenario A: Amide Coupling (Synthesis of N-(2-cyclohexylethyl)amides)

Objective: Compare reaction kinetics and workup efficiency in Homogeneous vs. Biphasic systems.

System 1: Homogeneous (DMF + DIPEA)[1]

- Mechanism: The salt dissolves fully. DIPEA deprotonates the amine in situ.
- Pros: Fast kinetics due to high concentration of active species.[1]
- Cons: Removal of DMF is energy-intensive; DIPEA salts can contaminate the product.[1]
- Verdict: Best for small-scale, high-throughput screening.[1]

System 2: Biphasic (DCM + Water + NaOH)[1]

- Mechanism: The HCl salt is dissolved in water.[2] NaOH releases the free base, which partitions into the DCM layer to react with the acylating agent.
- Pros: "Self-purifying"—inorganic salts stay in water; product stays in DCM.[1] Simple evaporation yields clean product.[1]
- Cons: Slower kinetics limited by phase transfer rates.[1]
- Verdict: Superior for scale-up (>10g) due to ease of workup.[1]

Experimental Protocols

Protocol 1: Solubility Determination (Gravimetric)

Validates the solubility limits for process development.

- Preparation: Weigh 100 mg of 2-Cyclohexylethylamine HCl into three separate 4 mL vials.
- Addition: Add 1.0 mL of solvent (Water, Ethanol, Toluene) to respective vials.
- Equilibration: Vortex for 5 minutes at 25°C. If solid remains, sonicate for 10 minutes.
- Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.
- Drying: Evaporate solvent under vacuum (or nitrogen stream) and weigh the residue.[1]
- Calculation:

[1]

Protocol 2: Optimal Recrystallization (Ethanol/Ether System)

Target: >99% Purity from crude reaction mixtures.

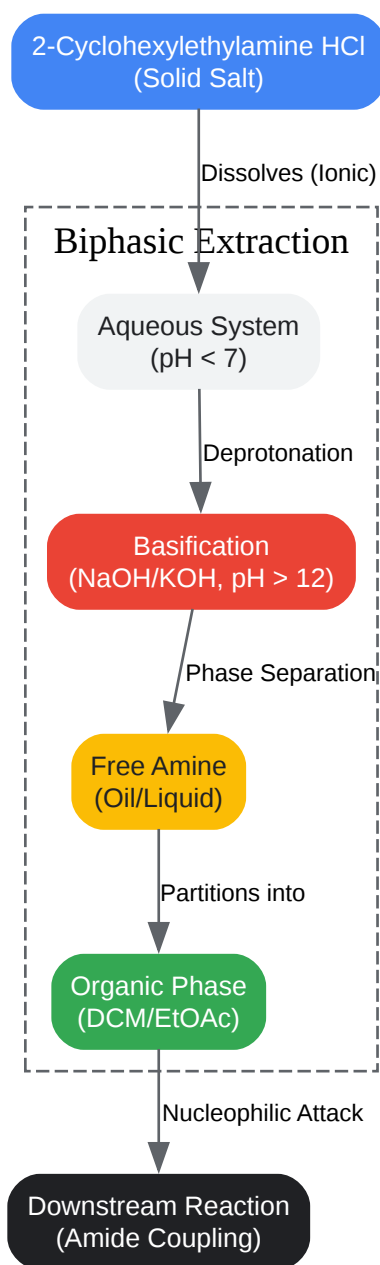
- Dissolution: Dissolve crude 2-Cyclohexylethylamine HCl in minimal boiling Ethanol (approx. 3 mL per gram).
- Hot Filtration: Filter while hot to remove insoluble mechanical impurities.[1]

- Nucleation: Allow the solution to cool to room temperature slowly (30 mins).
- Anti-Solvent Addition: Add Diethyl Ether dropwise until persistent turbidity is observed (Ratio approx. 1:3 EtOH:Ether).[1]
- Crystallization: Refrigerate at 4°C for 12 hours.
- Collection: Filter white needles via vacuum filtration; wash with cold Ether.[1]

Visualizations

Figure 1: Solubility & Partitioning Workflow

This diagram illustrates the logical flow of the compound through different solvent environments, highlighting the phase transition from Salt to Free Base.

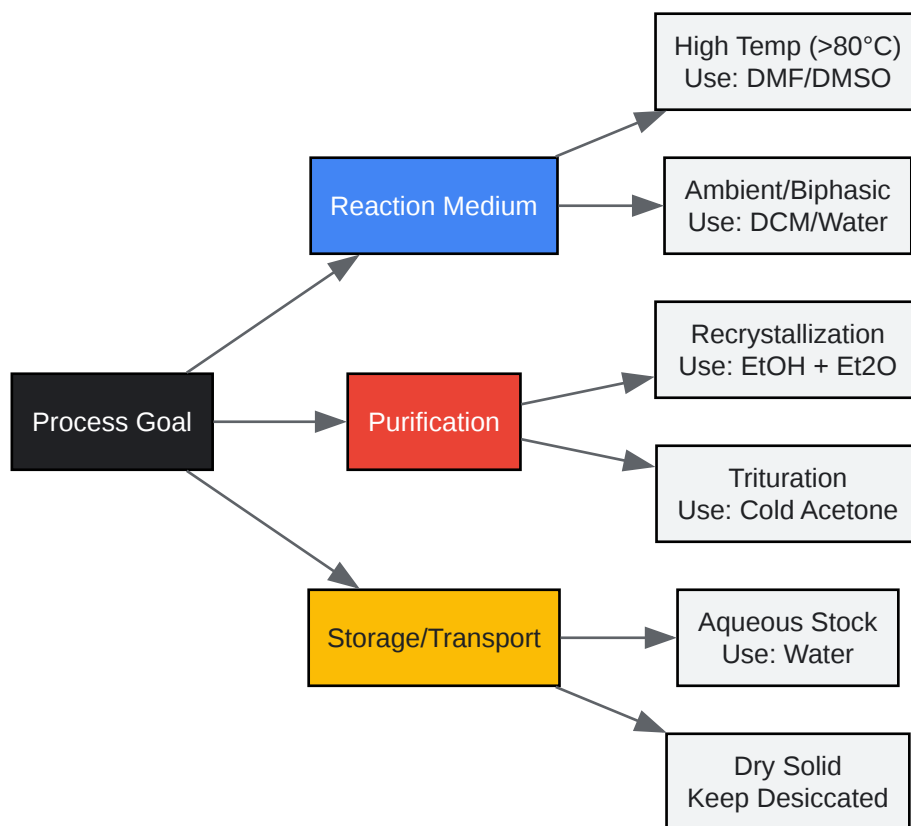


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Caption: Phase transition logic for extracting the reactive free amine from the hydrochloride salt using a biphasic solvent system.

Figure 2: Solvent Selection Decision Tree

A guide for selecting the correct solvent based on the process goal.



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Caption: Decision matrix for solvent selection based on specific experimental objectives.

References

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Sources

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